

# Pradefovir: A Technical Guide to its Molecular Formula, Properties, and Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pradefovir*

Cat. No.: *B1678031*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Pradefovir** is a novel, liver-targeted prodrug of adefovir, developed to enhance the therapeutic index for the treatment of chronic hepatitis B virus (HBV) infection.<sup>[1][2]</sup> As a cyclodiester antiviral prodrug, **pradefovir** is specifically designed for activation in the liver, thereby increasing the concentration of the active metabolite, adefovir diphosphate, at the site of infection while minimizing systemic exposure and associated toxicities, particularly nephrotoxicity, which is a known concern with adefovir dipivoxil.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of **pradefovir**'s molecular formula, physicochemical properties, mechanism of action, and a summary of key experimental data. Detailed methodologies for pivotal preclinical and clinical studies are presented, along with visual representations of its metabolic activation and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

## Chemical and Physical Properties

**Pradefovir** and its mesylate salt are the primary forms used in research and clinical development. Their fundamental properties are summarized below.

| Property          | Pradefovir                                                                                                 | Pradefovir Mesylate                                                                                                              |
|-------------------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | $C_{17}H_{19}ClN_5O_4P$ <sup>[4]</sup>                                                                     | $C_{18}H_{23}ClN_5O_7PS$                                                                                                         |
| Molecular Weight  | 423.79 g/mol                                                                                               | 519.9 g/mol                                                                                                                      |
| Synonyms          | Remofovir, MB-06866                                                                                        | Remofovir mesylate, Hepavir B                                                                                                    |
| Chemical Name     | 9-[2-[[2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2 $\lambda^5$ -dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine | 9-[2-[[2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2 $\lambda^5$ -dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine; methanesulfonic acid |

## Mechanism of Action and Metabolic Activation

**Pradefovir**'s therapeutic efficacy is contingent on its targeted bioactivation within hepatocytes. This process involves a series of enzymatic conversions to ultimately yield the active antiviral agent, adefovir diphosphate.

**Pradefovir** is orally administered and remains largely stable in plasma and other tissues. Upon reaching the liver, it is metabolized by the cytochrome P450 enzyme CYP3A4, which is predominantly expressed in hepatocytes. This initial step involves the oxidative cleavage of the cyclic 1-aryl-1,3-propenyl ester moiety, releasing adefovir monophosphate (PMEA). Subsequently, cellular kinases phosphorylate adefovir monophosphate to its active diphosphate form, adefovir diphosphate.

Adefovir diphosphate acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral HBV DNA polymerase (a reverse transcriptase). Its incorporation into the elongating viral DNA chain leads to premature termination of DNA synthesis, thereby effectively halting HBV replication.

[Click to download full resolution via product page](#)

Figure 1. Metabolic activation pathway of **Pradefovir**.

## Experimental Protocols

### Chemical Synthesis of Pradefovir

The synthesis of **Pradefovir** involves the condensation of adefovir with 1-(3-chlorophenyl)-1,3-propanediol. A key challenge in the synthesis is the stereoselective resolution of the racemic intermediate, 1-(3-chlorophenyl)-1,3-dihydroxypropane, to obtain the desired cis-(2R,4S)-isomer, which has been identified as the optimal prodrug configuration. This is typically achieved through the formation of diastereomeric menthone adducts.

A published synthetic route involves a stereoselective reduction of a precursor, followed by an acid-catalyzed cyclodehydration to form the **Pradefovir** core structure. The final step is the formation of the mesylate salt.

## In Vitro HBV DNA Polymerase Inhibition Assay

This assay is crucial for determining the inhibitory activity of the active metabolite, adefovir diphosphate, against the viral polymerase.

**Objective:** To determine the inhibition constant (Ki) of adefovir diphosphate for HBV DNA polymerase.

**Materials:**

- Purified recombinant HBV DNA polymerase
- DNA template-primer (e.g., poly(dA)-oligo(dT))
- Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
- Radiolabeled dATP (e.g., [ $\alpha$ -<sup>32</sup>P]dATP or [<sup>3</sup>H]dATP)
- Adefovir diphosphate
- Reaction buffer (containing Tris-HCl, MgCl<sub>2</sub>, DTT, and NaCl)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation counter

**Procedure:**

- Reaction Setup: Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and fixed concentrations of dCTP, dGTP, and dTTP.
- Inhibitor and Substrate Addition: Add varying concentrations of adefovir diphosphate to the reaction tubes. Initiate the reaction by adding a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at different concentrations.
- Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
- Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized radiolabeled DNA onto glass fiber filters.
- Washing: Wash the filters extensively with TCA and ethanol to remove unincorporated radiolabeled dATP.
- Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.
- Data Analysis: Plot the reaction velocity (rate of DNA synthesis) against the substrate (dATP) concentration for each inhibitor concentration. Determine the  $K_i$  value using appropriate enzyme kinetic models, such as Dixon or Lineweaver-Burk plots.

## In Vitro Antiviral Activity Assay in Cell Culture

This assay evaluates the ability of **Pradefovir** to inhibit HBV replication in a cellular context.

**Objective:** To determine the 50% effective concentration ( $EC_{50}$ ) of **Pradefovir** for the inhibition of HBV replication.

**Materials:**

- HBV-producing cell line (e.g., HepG2.2.15 cells)
- Cell culture medium and supplements

- **Pradefovir**
- DNA extraction kits
- Quantitative PCR (qPCR) reagents and instrument

Procedure:

- Cell Seeding: Seed the HBV-producing cells in multi-well plates and allow them to adhere.
- Compound Treatment: Treat the cells with a range of concentrations of **Pradefovir**. Include untreated cells as a negative control.
- Incubation: Incubate the cells for a sufficient period to allow for multiple rounds of viral replication (e.g., 6-9 days), replacing the medium with fresh drug-containing medium every 2-3 days.
- Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant. Isolate encapsidated viral DNA from the supernatant.
- Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the supernatant using a validated qPCR assay.
- Data Analysis: Plot the percentage of inhibition of HBV DNA replication against the concentration of **Pradefovir**. Calculate the EC<sub>50</sub> value, which is the concentration of the drug that inhibits viral replication by 50%.

## Pharmacokinetics and Clinical Efficacy

### Pharmacokinetic Analysis

The quantification of **Pradefovir** and its active metabolite, adefovir (PMEA), in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.



[Click to download full resolution via product page](#)

Figure 2. Workflow for Pharmacokinetic Analysis of **Pradefovir**.

## Summary of Clinical Trial Data

Multiple clinical trials have been conducted to evaluate the safety, efficacy, and pharmacokinetics of **Pradefovir** in patients with chronic hepatitis B.

| Study Phase | Key Findings                                                                                                                                                                                                                                       | Reference |
|-------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase II    | Pradefovir demonstrated dose-dependent reductions in HBV DNA levels, comparable or superior to tenofovir disoproxil fumarate (TDF) at higher doses. The drug was generally well-tolerated with a favorable safety profile.                         |           |
| Phase III   | A randomized, double-blind, positive-controlled trial (NCT04543565) showed that Pradefovir achieved comparable reductions in HBV DNA levels to TDF after 48 weeks, with a favorable safety profile, particularly concerning renal and bone health. |           |

## Conclusion

**Pradefovir** represents a significant advancement in the treatment of chronic hepatitis B. Its liver-targeting mechanism offers the potential for improved efficacy and a better safety profile compared to its predecessor, adefovir dipivoxil. The data from preclinical and clinical studies are promising, demonstrating potent antiviral activity and a favorable safety profile. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of **Pradefovir** and develop next-generation antiviral therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. Pradefovir | C17H19ClN5O4P | CID 9604654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pradefovir: A Technical Guide to its Molecular Formula, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678031#molecular-formula-and-properties-of-pradefovir]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)